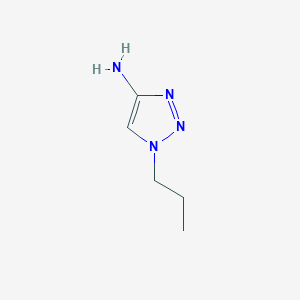

1-Propyl-1H-1,2,3-triazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-3-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROQSPMDHNYZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650871 | |

| Record name | 1-Propyl-1H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-69-5 | |

| Record name | 1-Propyl-1H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Propyl-1H-1,2,3-triazol-4-amine

This technical guide offers a comprehensive overview of the predicted physicochemical properties and a plausible synthetic route for 1-Propyl-1H-1,2,3-triazol-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel triazole derivatives.

Predicted Physicochemical Properties

Due to the absence of experimental data for this compound, the following table summarizes the physicochemical properties of a close structural analog, 1-Methyl-1H-1,2,3-triazol-4-amine, to provide an estimated profile. It is anticipated that the propyl substituent will slightly increase the molecular weight, boiling point, and lipophilicity (logP) compared to the methyl analog.

| Property | Predicted Value for this compound (Estimated) | Reported Value for 1-Methyl-1H-1,2,3-triazol-4-amine[1] |

| Molecular Formula | C₅H₁₀N₄ | C₃H₆N₄ |

| Molecular Weight | 126.16 g/mol | 98.11 g/mol |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Data not available | Data not available |

| Boiling Point | Higher than methyl analog (predicted) | Data not available |

| pKa | Data not available | Data not available |

| LogP | Higher than methyl analog (predicted) | -0.7 |

| Solubility | Soluble in polar organic solvents (predicted) | Data not available |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process involving a 1,3-dipolar cycloaddition reaction followed by a Dimroth rearrangement. This approach is a well-established method for the preparation of N-substituted 4-aminotriazoles.

The proposed synthetic workflow is illustrated in the diagram below:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Proposed)

The following are hypothetical experimental protocols for the synthesis of this compound based on established chemical transformations for similar compounds. These protocols require optimization and experimental validation.

Materials:

-

1-Bromopropane

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve sodium azide in DMF.

-

Add 1-bromopropane to the solution dropwise at room temperature with stirring.

-

Heat the reaction mixture to 50-60°C and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain propyl azide. Caution: Alkyl azides are potentially explosive and should be handled with appropriate safety precautions.

Materials:

-

Propyl azide

-

Malononitrile

-

Sodium ethoxide (NaOEt) or another suitable base

-

Ethanol

Procedure:

-

In a reaction vessel, dissolve malononitrile in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol to the malononitrile solution at 0°C to form the corresponding carbanion.

-

To this mixture, add propyl azide dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for an extended period until the cycloaddition is complete.

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-amino-1-propyl-1H-1,2,3-triazole-4-carbonitrile.

The Dimroth rearrangement is a known method for the interconversion of aminotriazoles.[2][3] The conversion of the 5-amino-4-carbonitrile intermediate to the desired 4-amino product is a hypothetical step that would likely involve rearrangement and subsequent removal of the carbonitrile group.

Materials:

-

5-Amino-1-propyl-1H-1,2,3-triazole-4-carbonitrile

-

Suitable solvent (e.g., pyridine, high-boiling point alcohols)

-

Acid or base catalyst (optional, for optimization)

Procedure:

-

Dissolve 5-amino-1-propyl-1H-1,2,3-triazole-4-carbonitrile in a high-boiling point solvent.

-

Heat the solution to reflux for an extended period to induce the Dimroth rearrangement. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC, LC-MS).

-

This rearrangement would theoretically yield an isomeric mixture. Subsequent reaction conditions (e.g., acidic or basic hydrolysis) would be necessary to remove the carbonitrile group to yield the final product.

-

After the reaction is complete, cool the mixture and remove the solvent. The final product, this compound, would require purification, for instance by column chromatography.

Signaling Pathways and Biological Activity

There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, the 1,2,3-triazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of 4-amino-1,2,3-triazole have been investigated for their potential as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is a target in immuno-oncology.[4] Further research would be required to determine the biological profile of this specific compound.

The diagram below illustrates a generalized workflow for screening the biological activity of a novel compound like this compound.

Caption: General workflow for biological activity screening of a novel compound.

References

- 1. 1-methyl-1H-1,2,3-triazol-4-amine | C3H6N4 | CID 14536434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Dimroth rearrangement. Part XII. Transformation by alkali of 4-amino-3-benzyl-1,2,3-triazole and its 5-substituted derivatives into the corresponding 4-benzylamino isomers. Retrogression of this reaction in neutral solvents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Propyl-1H-1,2,3-triazol-4-amine and its Isomers

This technical guide provides a comprehensive overview of 1-Propyl-1H-1,2,3-triazol-4-amine, addressing its nomenclature, CAS number, and related chemical information. Due to the limited availability of data for this specific compound, this guide also includes information on its isomers and the broader class of 4-amino-1,2,3-triazoles, which are of significant interest to researchers, scientists, and drug development professionals.

Nomenclature and CAS Number

A definitive CAS number for This compound could not be located in comprehensive chemical databases. This suggests that this specific isomer may not be a commercially available or widely studied compound. However, several isomers of propyl-amino-triazole are well-documented and available. It is crucial for researchers to distinguish between these isomers, as the position of the substituents and the nitrogen atoms in the triazole ring significantly influences the molecule's properties.

The nomenclature of triazoles specifies the position of the substituent and the tautomeric form of the triazole ring. The "1H" in this compound indicates that the hydrogen atom is on the nitrogen at position 1 of the triazole ring.

For clarity and to aid in further research, the following table summarizes the nomenclature and CAS numbers for closely related and commercially available isomers.

| Compound Name | Isomer Type | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Propyl-1H-1,2,4-triazol-3-amine | 1,2,4-triazole | 58661-95-3[1][2] | C₅H₁₀N₄ | 126.16[1][2] |

| 4-Propyl-4H-1,2,4-triazol-3-amine | 1,2,4-triazole | 58661-97-5[3] | C₅H₁₀N₄ | 126.16[3] |

| 1-Methyl-1H-1,2,3-triazol-4-amine | 1,2,3-triazole | 67545-00-0[4] | C₃H₆N₄ | 98.11[4] |

Physicochemical Properties

| Property | 1-Propyl-1H-1,2,4-triazol-3-amine | 4-Propyl-4H-1,2,4-triazol-3-amine | 1-Methyl-1H-1,2,3-triazol-4-amine (analog) |

| Physical Form | Solid[2] | - | White to brown solid |

| Molecular Weight | 126.16 g/mol [1][2] | 126.16 g/mol [3] | 98.11 g/mol [4] |

| SMILES | NC1=NN(CCC)C=N1[2] | CCCN1C=NN=C1N[3] | CN1C=C(N=N1)N[4] |

| InChI Key | RWJOWQPWDQMLRB-UHFFFAOYSA-N[2] | SFYKXXAKLXIRDR-UHFFFAOYSA-N[3] | SHCBWIXMCAIFMC-UHFFFAOYSA-N[4] |

Synthesis of 4-Amino-1,2,3-Triazoles

While a specific protocol for the synthesis of this compound is not documented in the available literature, the synthesis of 4-amino-1,2,3-triazoles can be generally achieved through several synthetic routes. A common and versatile method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[5][6]

A logical synthetic pathway for this compound would involve the cycloaddition of 1-azidopropane with an alkyne bearing a protected amino group, followed by deprotection.

Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which can be adapted for the synthesis of 4-amino derivatives.

-

Materials : An organic azide (e.g., 1-azidopropane), a terminal alkyne with a protected amino group, a copper(I) source (e.g., copper(I) iodide), a reducing agent to generate Cu(I) in situ from a Cu(II) salt if needed (e.g., sodium ascorbate), and a suitable solvent (e.g., a mixture of water and a polar organic solvent like t-butanol or DMSO).

-

Procedure :

-

Dissolve the organic azide and the terminal alkyne in the chosen solvent system.

-

Add the copper catalyst and, if necessary, the reducing agent.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by extraction and purified using column chromatography to yield the protected 1,2,3-triazole.

-

-

Deprotection : The protecting group on the amino function is then removed under appropriate conditions to yield the final 4-amino-1,2,3-triazole.

Potential Applications in Drug Development

The 1,2,3-triazole core is considered a privileged scaffold in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character, which allow for effective interactions with biological targets.[7] The 4-amino-1,2,3-triazole moiety, in particular, has been identified as a key pharmacophore in various therapeutic areas.

A notable example is the identification of a series of compounds bearing the 4-amino-1,2,3-triazole core as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy.[8]

The versatility of the 1,2,3-triazole ring allows for the synthesis of a wide array of derivatives with diverse biological activities, including antimicrobial and antiviral properties.[9][10] The synthesis of novel 1,2,3-triazole-containing compounds is an active area of research for the development of new therapeutic agents.[11][12][13]

Conclusion

While specific data for this compound is scarce, this technical guide provides a framework for understanding its potential properties and synthesis based on the well-established chemistry of the 4-amino-1,2,3-triazole scaffold and its isomers. Researchers interested in this compound are encouraged to pursue its synthesis via established methods such as the CuAAC reaction. The rich medicinal chemistry of the triazole core suggests that this compound and its derivatives could hold potential for the development of novel therapeutics. Careful characterization and differentiation from its isomers will be paramount in any future research.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1-Propyl-1H-1,2,4-triazol-3-amine DiscoveryCPR 58661-95-3 [sigmaaldrich.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 1-methyl-1H-1,2,3-triazol-4-amine | C3H6N4 | CID 14536434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 7. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemmethod.com [chemmethod.com]

- 11. Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 1-Propyl-1H-1,2,3-triazol-4-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the spectroscopic and analytical data for the heterocyclic compound 1-Propyl-1H-1,2,3-triazol-4-amine. Due to the limited availability of comprehensive, publicly accessible experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of related structures and general principles of spectroscopic interpretation. It also details the standard experimental protocols utilized for acquiring such data. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel triazole derivatives.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₅H₁₀N₄ Molecular Weight: 126.16 g/mol CAS Number: 58661-95-3[1] Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

¹H NMR Spectroscopy (Expected)

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | s | 1H | C5-H of triazole ring |

| ~4.1 - 4.3 | t | 2H | N-CH₂ (propyl) |

| ~5.0 - 6.0 | br s | 2H | -NH₂ |

| ~1.8 - 2.0 | sextet | 2H | -CH₂- (propyl) |

| ~0.9 - 1.0 | t | 3H | -CH₃ (propyl) |

¹³C NMR Spectroscopy (Expected)

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 150 | C4-NH₂ of triazole ring |

| ~120 - 130 | C5 of triazole ring |

| ~50 - 55 | N-CH₂ (propyl) |

| ~22 - 26 | -CH₂- (propyl) |

| ~10 - 12 | -CH₃ (propyl) |

Infrared (IR) Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | N-H stretching (amine) |

| 2850 - 3000 | Medium | C-H stretching (aliphatic) |

| ~1600 - 1650 | Medium | N-H bending (amine) |

| ~1450 - 1550 | Medium | C=N, N=N stretching (triazole ring) |

| ~1000 - 1200 | Medium | C-N stretching |

Mass Spectrometry (MS) (Expected)

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Ion |

| 127.10 | [M+H]⁺ |

| 149.08 | [M+Na]⁺ |

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).

Sample Preparation: Approximately 5-10 mg of the solid sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 5.0 seconds.

-

Acquisition Time: 2.0 - 4.0 seconds.

-

Spectral Width: 0 - 12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 - 4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1.0 - 2.0 seconds.

-

Spectral Width: 0 - 200 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted to the low µg/mL or ng/mL range and infused directly into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition (Positive ESI Mode):

-

Ion Source: ESI.

-

Capillary Voltage: 3.0 - 4.5 kV.

-

Nebulizer Gas (N₂): 1.0 - 2.0 Bar.

-

Drying Gas (N₂): 4.0 - 8.0 L/min.

-

Source Temperature: 150 - 250 °C.

-

Mass Range: m/z 50 - 500.

-

Acquisition Mode: Full scan.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of a novel compound like this compound using the described spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Substituted 1,2,3-Triazol-4-amines

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the crystal structures of substituted 1,2,3-triazol-4-amines and related triazole derivatives. Leveraging data from recent scientific publications, this document outlines the critical experimental protocols for structure determination and presents a comprehensive summary of key crystallographic data. Visualizations of experimental workflows and molecular interactions are provided to facilitate a deeper understanding of the structure-property relationships in this important class of compounds.

Core Findings and Structural Insights

Substituted 1,2,3-triazol-4-amines and their analogs are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2][3] The three-dimensional arrangement of atoms within the crystal lattice is paramount in dictating their physicochemical properties and biological interactions.

Crystal structure analyses, predominantly carried out using single-crystal X-ray diffraction, have revealed that these compounds crystallize in various systems, with monoclinic and triclinic systems being common.[4][5][6][7] The substitution pattern on the triazole ring and the associated phenyl or other heterocyclic rings significantly influences the molecular conformation and the packing of molecules in the crystal.

Intermolecular interactions, such as hydrogen bonds and π–π stacking, play a crucial role in stabilizing the crystal structures.[4][8] For instance, in the case of 1,2,4-triazolo[4,3-a]pyridin-3-amine, molecules are linked via N–H⋯N hydrogen bonds.[5][6] Hirshfeld surface analysis is a powerful tool employed to quantitatively explore these intermolecular contacts.[4][7][9]

Tabulated Crystallographic Data

The following tables summarize key quantitative data from the crystal structure analysis of various substituted triazole derivatives, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for Selected Triazole Derivatives

| Compound/Reference | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Compound 1[4][7] | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 90 | 93.243(2) | 90 |

| Compound 3[7] | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) |

| TPa-NH₂[5][6] | Monoclinic | P2₁/n | 5.5666 | 12.6649 | 16.8190 | 90 | 99.434 | 90 |

| DATA Hydrate[10][11] | Monoclinic | P2₁/c | - | - | - | - | - | - |

| Compound 3b[12] | Monoclinic | - | - | 13.7526(5) | - | - | 95.529(3) | - |

| Compound 3d[12] | Monoclinic | - | - | 13.9847(6) | - | - | 124.492(3) | - |

| Compound 4[8] | Orthorhombic | P2₁2₁2₁ | 9.4860(10) | 13.9440(2) | 30.2347(4) | 90 | 90 | 90 |

Table 2: Selected Bond Lengths and Angles for Compound 1 [4]

| Parameter | Molecule A | Molecule B | Molecule C | Molecule D |

| Bond Lengths (Å) | ||||

| S1-C1 | 1.666(4) | 1.665(4) | 1.668(4) | 1.665(4) |

| N1-N2 | 1.391(4) | 1.390(4) | 1.389(4) | 1.391(4) |

| N1-C2 | 1.378(5) | 1.380(5) | 1.381(5) | 1.379(5) |

| Bond Angles (°) | ||||

| N2-N1-C2 | 109.1(3) | 109.2(3) | 109.2(3) | 109.2(3) |

| N1-N2-C1 | 108.5(3) | 108.5(3) | 108.6(3) | 108.5(3) |

| S1-C1-N2 | 127.8(3) | 127.9(3) | 127.7(3) | 127.8(3) |

Detailed Experimental Protocols

The determination of the crystal structure of substituted 1,2,3-triazol-4-amines involves a series of well-defined experimental and computational steps.

Synthesis and Crystallization

The synthesis of these compounds often involves multi-step reactions. For example, novel 1,2,4-triazole derivatives can be synthesized by reacting hydrazonates with amines.[12] Another approach involves the reaction of 4-amino-5-indolyl-1,2,4-triazole-3-thione with a substituted acetophenone in the presence of an acid catalyst.[4][7] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as methanol or dimethylformamide.[4][7][13]

Single-Crystal X-ray Diffraction

This is the primary technique for elucidating the three-dimensional atomic arrangement. The general workflow is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. Data is often collected at low temperatures (e.g., -100 °C) to minimize thermal vibrations.[9] A common instrument used is a Bruker-Nonius KappaCCD diffractometer with MoKα radiation.[9]

-

Data Reduction: The raw diffraction data is processed to obtain the intensities and positions of the reflections. This step includes corrections for factors like absorption, which can be performed using programs such as SADABS.[9]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods, often with software like SIR97.[9] The initial structural model is then refined by a full-matrix least-squares method on F² using programs such as SHELXL.[8][9]

Spectroscopic Characterization

In conjunction with X-ray crystallography, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the synthesized compounds.[4][12]

Visualizing the Process: Experimental and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the crystal structure analysis of substituted 1,2,3-triazol-4-amines.

References

- 1. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]

- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Therapeutic Targets of 1-Propyl-1H-1,2,3-triazol-4-amine

Disclaimer: This document provides a predictive analysis of the potential therapeutic targets for 1-Propyl-1H-1,2,3-triazol-4-amine. As of this writing, no specific biological data for this exact molecule has been published. The information herein is extrapolated from extensive research on the broader class of 1,2,3-triazole derivatives and is intended to guide future research and drug development efforts.

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, known for its metabolic stability and ability to form hydrogen bonds and dipole interactions.[1][2] Synthesized efficiently through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), this heterocyclic core is a key component in numerous compounds with a wide array of pharmacological activities.[2][3] This guide explores the most promising therapeutic targets for novel compounds based on the this compound structure, categorized by therapeutic area.

Oncology

The 1,2,3-triazole scaffold is frequently incorporated into the design of novel anticancer agents.[4] These derivatives have been shown to target several key pathways involved in tumor growth, proliferation, and immune evasion. Hybrid molecules containing the 1,2,3-triazole framework may offer therapeutic advantages, including overcoming drug resistance.[4]

Potential Molecular Targets in Oncology

1.1.1 Epidermal Growth Factor Receptor (EGFR)

EGFR is a tyrosine kinase receptor that plays a critical role in regulating cell proliferation, survival, and migration. Its overexpression and mutation are hallmarks of various solid tumors.[5] Many 1,2,3-triazole hybrids have been developed as potent EGFR inhibitors, designed to compete with ATP at the kinase domain.[6][7] The modular nature of triazole synthesis allows for the creation of extensive libraries to probe structure-activity relationships (SAR) for both wild-type and mutant forms of EGFR.[7]

1.1.2 Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is an immunomodulatory enzyme that suppresses T-cell responses by depleting tryptophan in the tumor microenvironment. It is a key target in cancer immunotherapy. The 1,2,3-triazole ring is a valuable scaffold for IDO1 inhibitors, often designed to coordinate with the heme iron atom in the enzyme's active site.[8][9][10] Several studies have demonstrated that erlotinib- and icotinib-triazole hybrids show potent IDO1 inhibition.[3][11]

Quantitative Data for Representative 1,2,3-Triazole Anticancer Agents

| Compound Class | Target | Example Compound | IC₅₀ Value (µM) | Cancer Cell Line | Citation |

| Erlotinib-Triazole Hybrid | IDO1 | Compound e | 0.32 | HeLa | [3] |

| Icotinib-Triazole Hybrid | IDO1 | Not specified | 0.37 | HeLa | [3] |

| Urea-Triazole Hybrid | IDO1 | Compound 3a | 0.75 | (Enzymatic Assay) | [8][9] |

| Benzoxazinone-Triazole Hybrid | IDO1 | Compound 14e | 3.63 | (Enzymatic Assay) | [10] |

| Phthalimide-Triazole Hybrid | EGFR (antiproliferative) | Compound III | 0.22 | MCF-7 | [12] |

Anti-Inflammatory Applications

Chronic inflammation is associated with numerous diseases, and targeting enzymes in the inflammatory cascade is a primary therapeutic strategy. The 1,2,3-triazole scaffold has been successfully incorporated into molecules designed as anti-inflammatory agents.[1]

Potential Molecular Targets in Inflammation

2.1.1 Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The 1,2,3-triazole moiety has been used as a bioisostere for amide or carboxylic acid groups in the design of novel and selective COX-2 inhibitors.[14]

Quantitative Data for Representative 1,2,3-Triazole Anti-Inflammatory Agents

| Compound Class | Target | Example Compound | IC₅₀ Value (µM) | Selectivity Index (COX-1/COX-2) | Citation |

| NSAID-Triazole-Benzenesulfonamide Hybrid | COX-2 | Compound 6b | 0.04 | 329 | [14] |

| NSAID-Triazole-Benzenesulfonamide Hybrid | COX-2 | Compound 6j | 0.04 | 312 | [14] |

| Pyrrolobenzodiazepinone-Triazole Hybrid | COX-2 | Compound 4l (S-geometry) | 0.0189 | 1060 | [1] |

Infectious Diseases

The 1,2,3-triazole ring is a core component of many antimicrobial agents, demonstrating activity against a wide spectrum of bacteria and fungi.[15][16]

Potential Antifungal Targets

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[17][18] The 1,2,3-triazole nucleus is considered a valuable isostere of the 1,2,4-triazole core found in established antifungal drugs, making it a promising scaffold for new agents to combat resistance.[19]

Potential Antibacterial Targets

1,2,3-triazole derivatives exhibit broad-spectrum antibacterial activity through multiple mechanisms of action, which is a promising strategy to mitigate antimicrobial resistance.[15] Identified mechanisms include:

-

Enzyme Inhibition: Targeting essential bacterial enzymes like dihydrofolate reductase (DHFR).[15]

-

Membrane Disruption: Causing rupture of the bacterial cell's phospholipid bilayer.[15]

-

Oxidative Stress: Inducing the production of intracellular reactive oxygen species (ROS).[15]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol assesses cell viability and cytotoxicity based on the metabolic reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by living cells.[20][21]

Methodology:

-

Cell Seeding: Culture a relevant cancer cell line (e.g., MCF-7, A549) and seed into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[20][23]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[24]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 550-600 nm using a microplate reader.[20] The cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value is determined.

In Vitro Antibacterial Susceptibility: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[25]

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium. The typical final volume in each well is 100 µL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[26]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no bacterial growth (turbidity) is observed. Absorbance can also be read using a plate reader (e.g., at 600 nm) for a quantitative measurement.[26]

In Vitro Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are typically followed.[27][28]

Methodology (Broth Microdilution):

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well plate containing RPMI-1640 medium.

-

Inoculation and Incubation: Add the fungal inoculum to each well and incubate at 35°C. For Candida species, results are typically read after 24 hours.[28]

-

MIC Determination: The MIC endpoint is defined as the lowest drug concentration that causes a significant (e.g., 50%) reduction in growth compared to the drug-free control well.[28]

Conclusion and Future Directions

While specific biological data for this compound is not yet available, the extensive body of research on the 1,2,3-triazole scaffold provides a strong foundation for predicting its therapeutic potential. The evidence strongly suggests that this compound could serve as a valuable starting point for the development of novel inhibitors targeting key enzymes in oncology (EGFR, IDO1), inflammation (COX-2), and infectious diseases (lanosterol 14α-demethylase, bacterial enzymes).

Future research should focus on the synthesis and in vitro screening of this compound against a panel of these high-priority targets. Initial cytotoxicity screening using the MTT assay against various cancer cell lines, followed by specific enzymatic and cellular assays, will be crucial to elucidate its primary mechanism(s) of action. Structure-activity relationship (SAR) studies, by modifying the propyl and amine substituents, will be essential for optimizing potency and selectivity, ultimately paving the way for a new class of triazole-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]

- 4. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,3-Triazole-Based Hybrids as EGFR Inhibitors: An overview [journals.ekb.eg]

- 6. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 23. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 26. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

The Ascendancy of 1-Propyl Substituted Triazoles in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a multitude of therapeutic agents. The strategic incorporation of a 1-propyl substituent has proven to be a particularly fruitful avenue of investigation, leading to the discovery of potent antifungal, anticancer, and other pharmacologically active compounds. This technical guide provides an in-depth review of the synthesis, biological activity, and mechanisms of action of 1-propyl substituted triazole compounds, presenting key data in a structured format to facilitate research and development efforts.

Antifungal Activity of 1-Propyl Substituted 1,2,4-Triazoles

A significant body of research on 1-propyl substituted triazoles has focused on the development of novel antifungal agents, largely inspired by the clinical success of fluconazole. These efforts have led to the synthesis of a diverse array of analogues with potent activity against a broad spectrum of pathogenic fungi.

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antifungal efficacy of a compound. The following table summarizes the MIC values of representative 1-propyl substituted 1,2,4-triazole derivatives against various fungal strains.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| A1 | Candida albicans SC5314 | 0.125 | Fluconazole | 0.5 |

| Candida glabrata 537 | 0.25 | Fluconazole | 8 | |

| Cryptococcus neoformans 22-21 | ≤0.125 | Fluconazole | 4 | |

| Candida albicans 901 (Fluconazole-resistant) | 1.0 | Fluconazole | >256.0 | |

| A5 | Candida albicans 901 (Fluconazole-resistant) | 1.0 | Fluconazole | >256.0 |

| 6c | Candida albicans 100 | 0.0625 | Fluconazole | 0.5 |

| Cryptococcus neoformans | 0.0625 | Fluconazole | 2 | |

| Aspergillus fumigatus | 4.0 | Fluconazole | >64 | |

| Fluconazole-resistant C. albicans | 4.0 | Fluconazole | >64 | |

| 5k | Candida albicans | 0.125 | Fluconazole | 0.5 |

| Cryptococcus neoformans | 0.125 | Fluconazole | 2 | |

| Aspergillus fumigatus | 8.0 | Fluconazole | >64 |

Data compiled from multiple sources, including references[1][2].

Mechanism of Action: Inhibition of Cytochrome P450 14α-demethylase (CYP51)

The primary mechanism of action for azole antifungals, including 1-propyl substituted derivatives, is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The 1-propyl group often plays a key role in optimizing the binding of the triazole compound to the active site of the enzyme.

Caption: Inhibition of Fungal Ergosterol Biosynthesis by 1-Propyl Triazoles.

Anticancer Activity of 1-Propyl Substituted 1,2,3-Triazoles

The versatility of the 1-propyl triazole scaffold extends to oncology, with numerous 1,2,3-triazole derivatives demonstrating potent anticancer activity. These compounds often function by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Quantitative Anticancer Activity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for representative 1-propyl substituted 1,2,3-triazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4g | HCT-116 (Colon) | 1.09 ± 0.17 | Cisplatin | 12.50 ± 0.25 |

| A549 (Lung) | 45.16 ± 0.92 | Cisplatin | 9.89 ± 0.11 | |

| 13b | A549 (Lung) | 3.29 | Doxorubicin | 3.30 |

| 7a | A549 (Lung) | 8.67 | Doxorubicin | 3.24 |

| EAD1 | H460 (Lung) | 11 | Chloroquinoline | 52 |

| HCC827 (Lung) | 7.6 | Chloroquinoline | 76 | |

| H4 | MCF-7 (Breast) | 25.3 ± 2.1 | Doxorubicin | 0.8 ± 0.1 |

| HCT-116 (Colon) | 30.1 ± 1.5 | Doxorubicin | 1.2 ± 0.2 |

Data compiled from multiple sources, including references[3][4][5].

Mechanism of Action: Targeting VEGFR-2 Signaling

A prominent mechanism through which 1-propyl substituted triazoles exert their anticancer effects is by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By blocking VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

Caption: Inhibition of VEGFR-2 Signaling by 1-Propyl Triazoles.

Experimental Protocols

General Synthesis of 1-Propyl-4-amino-5-thioxo-1,2,4-triazoles

A common route to synthesize 1-propyl substituted 1,2,4-triazole-3-thiones involves the following general steps:

-

Preparation of Propyl Isothiocyanate: Propylamine is reacted with carbon disulfide in the presence of a base (e.g., ammonia or triethylamine) to yield the corresponding dithiocarbamate salt, which is then treated with a heavy metal salt (e.g., lead nitrate) to afford propyl isothiocyanate.

-

Formation of Thiosemicarbazide: The propyl isothiocyanate is reacted with hydrazine hydrate to yield 4-propyl-3-thiosemicarbazide.

-

Cyclization: The 4-propyl-3-thiosemicarbazide is cyclized to the corresponding 1-propyl-4-amino-5-thioxo-1,2,4-triazole by refluxing with a suitable reagent such as an orthoformate or by heating with a carboxylic acid followed by base-catalyzed cyclization.

Caption: General Synthesis Workflow for 1-Propyl-1,2,4-triazole-3-thiones.

In Vitro Anticancer Activity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1-propyl substituted triazole compounds for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).[7]

-

Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Conclusion

1-Propyl substituted triazole compounds represent a versatile and highly promising class of molecules in medicinal chemistry. Their demonstrated efficacy as both antifungal and anticancer agents, coupled with well-elucidated mechanisms of action, provides a strong foundation for further drug discovery and development. The structured data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field, facilitating the design and synthesis of next-generation therapeutic agents based on this privileged scaffold.

References

- 1. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Amino-1,2,3-triazole

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and historical development of synthetic methodologies for 4-amino-1,2,3-triazole, a heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document details key synthetic pathways, presents comparative quantitative data, and includes detailed experimental protocols for seminal reactions.

Introduction: The Rise of the 4-Amino-1,2,3-triazole Core

The 1,2,3-triazole ring system, first described in the late 19th century, has become a cornerstone in the synthesis of complex organic molecules. Its unique electronic properties, stability, and ability to participate in hydrogen bonding have made it a valuable component in the design of pharmacologically active agents. Among its derivatives, 4-amino-1,2,3-triazole has garnered particular interest due to its role as a key building block for compounds exhibiting a wide range of biological activities, including applications in oncology and infectious diseases. This guide traces the evolution of its synthesis from early classical methods to modern, more efficient catalytic approaches.

Historical Perspective and Discovery

While the precise first synthesis of the unsubstituted 4-amino-1,2,3-triazole is not prominently documented in readily available literature, the broader history of 1,2,3-triazole synthesis dates back to the late 19th and early 20th centuries. The foundational work on 1,3-dipolar cycloaddition reactions by Huisgen in the mid-20th century provided a theoretical framework that would become crucial for many triazole syntheses.[1][2] Early methods for the synthesis of aminotriazoles were often multi-step processes with moderate yields. The development of more direct and efficient routes has been a continuous effort in organic synthesis.

Key Synthetic Methodologies

The synthesis of 4-amino-1,2,3-triazoles has evolved significantly over the years. This section outlines some of the pivotal methods, providing both historical context and detailed experimental procedures.

Classical Approaches: Cycloaddition of Azides with Activated Acetonitriles

One of the early and fundamental approaches to the 4-amino-1,2,3-triazole core involves the cycloaddition of an azide with a molecule containing an activated methylene group, such as cyanamide or its derivatives.

Conceptual Pathway:

Figure 1: Conceptual workflow for the synthesis of 4-amino-1,2,3-triazoles from azides and acetonitriles.

Experimental Protocol: Synthesis of 4-Amino-5-substituted-1,2,3-triazoles from Arylhydrazononitriles

This method utilizes arylhydrazononitriles as precursors, which can be cyclized to form the aminotriazole ring.

-

Step 1: Preparation of Arylhydrazononitriles: Cyanoacetamides are prepared by reacting ethyl cyanoacetate with primary aliphatic amines. The resulting cyanoacetamides are then coupled with aromatic diazonium salts to yield the corresponding arylhydrazones.

-

Step 2: Cyclization to 5-Amino-1,2,3-triazoles: The arylhydrazononitrile is reacted with a suitable reagent, such as hydroxylamine, to induce cyclization. Microwave irradiation has been shown to significantly improve reaction times and yields for this step.

| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

| Arylhydrazononitrile | Hydroxylamine | Microwave Irradiation | 5-Amino-1,2,3-triazole derivative | Varies | N/A |

Modern Copper-Catalyzed Syntheses

The advent of "click chemistry" revolutionized the synthesis of 1,2,3-triazoles, and these methods have been extended to the preparation of 4-amino derivatives. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective route.

Conceptual Pathway for Divergent Synthesis:

Figure 2: Divergent synthesis of 4-amino-1,2,3-triazoles via a copper-catalyzed two-step process.

Experimental Protocol: Copper-Catalyzed Triazole-Amine Coupling

This protocol describes the amination of a pre-formed triazole iodonium salt.

-

Reactants: 1,2,3-triazole iodonium salt, amine or amide, copper acetate, and a base (e.g., sodium carbonate).

-

Solvent: Dichloromethane (DCM).

-

Procedure: The triazole iodonium salt, amine/amide, copper acetate, and sodium carbonate are stirred in DCM at room temperature.

-

Reaction Time: Typically 24 hours.

-

Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.

| Triazole Substrate | Amine | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Triazoleiodonium salt | Morpholine | Copper acetate | Na₂CO₃ | DCM | RT | 24 | 74 | [3] |

Synthesis from Guanidine Derivatives

More recent methods have explored the use of guanidine derivatives in cycloaddition reactions to form the aminotriazole ring.

Conceptual Pathway:

Figure 3: Synthesis of aminotriazoles from guanidine derivatives and nitrile imines. Note: This pathway typically leads to the isomeric 3-amino-1,2,4-triazole.

While this approach is prominent for the 1,2,4-isomer, modifications and alternative starting materials can potentially lead to the 1,2,3-isomer, though this is less commonly reported.

The Dimroth Rearrangement

An important reaction in the chemistry of aminotriazoles is the Dimroth rearrangement, where endocyclic and exocyclic nitrogen atoms exchange positions.[1] This rearrangement can be a factor in the synthesis of 4-amino-1,2,3-triazoles, potentially leading to isomeric products depending on the reaction conditions. The reaction typically occurs under thermal or acidic/basic conditions.

Conclusion

The synthesis of 4-amino-1,2,3-triazole has progressed from classical, often harsh, multi-step procedures to more elegant and efficient catalytic methods. The development of copper-catalyzed reactions, in particular, has provided a robust platform for the construction of this important heterocyclic scaffold with high yields and regioselectivity. The continued exploration of novel synthetic routes is driven by the significant biological potential of 4-amino-1,2,3-triazole derivatives in drug discovery. This guide provides a foundational understanding of the key synthetic milestones and methodologies, serving as a valuable resource for researchers in the field.

References

In silico modeling of 1-Propyl-1H-1,2,3-triazol-4-amine interactions

An In-Depth Technical Guide to the In Silico Modeling of 1-Propyl-1H-1,2,3-triazol-4-amine Interactions

Introduction

1,2,3-Triazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The 1,2,3-triazole ring is a stable scaffold that can participate in hydrogen bonding, which enhances its solubility and ability to interact with biological targets.[1] This guide focuses on the in silico modeling of this compound, a specific derivative of the triazole family. While direct in silico studies on this particular compound are not extensively available in the public domain, this document will provide a comprehensive overview of the methodologies and approaches that can be applied, drawing from research on analogous triazole derivatives.

This technical paper will detail the common in silico techniques, potential biological targets, and the general workflow for modeling the interactions of small molecules like this compound. The content is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties and Synthesis

Before delving into in silico modeling, it is crucial to understand the fundamental properties of the molecule of interest. While specific experimental data for this compound is not widely published, general characteristics of similar small molecules can be inferred. The synthesis of 1,2,3-triazole derivatives is often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]

Potential Biological Targets and Signaling Pathways

In silico modeling begins with the identification of potential biological targets. Based on studies of various triazole derivatives, several protein families and signaling pathways are of interest.

Potential Protein Targets for Triazole Derivatives:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Aldo-keto reductase 1C3 (AKR1C3)[1], Aromatase[1], 14α-demethylase (CYP51) | Anticancer, Antifungal |

| Kinases | VEGFR-2, p38α MAPK | Anticancer |

| Proteases | Coronavirus Main Protease (MPro)[2] | Antiviral |

| Ion Channels | L-type calcium channel (Cav1.2)[3] | Cardiovascular |

Signaling Pathways Potentially Modulated by Triazole Derivatives:

The diagram below illustrates a generalized signaling pathway that could be influenced by a triazole derivative targeting a receptor tyrosine kinase like VEGFR-2.

References

- 1. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents: Molecular structure, Hirshfeld surface, in-vivo and in-silico investigation by molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Click Chemistry Synthesis of 1-Propyl-1H-1,2,3-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has provided a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This document provides detailed protocols for the synthesis of 1-Propyl-1H-1,2,3-triazol-4-amine, a valuable building block for the development of novel pharmaceutical agents. The synthesis involves a two-step process: the preparation of 1-azidopropane followed by its CuAAC reaction with a suitable amino-alkyne equivalent.

Data Presentation

A summary of typical reaction parameters and expected outcomes for the synthesis of this compound is presented in the table below. Please note that yields are highly dependent on specific reaction conditions and purification methods.

| Step | Reactants | Catalyst System | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) |

| 1. Azide Synthesis | 1-Bromopropane, Sodium Azide | - | DMF | 70 | 12 | 85-95 | >95 (crude) |

| 2. Click Reaction | 1-Azidopropane, N-(tert-Butoxycarbonyl)prop-2-yn-1-amine | CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | RT | 12-24 | 80-90 | >98 (after chromatography) |

| 3. Deprotection | Boc-protected triazole, Trifluoroacetic acid | - | Dichloromethane | RT | 2-4 | 90-98 | >99 (after workup) |

Experimental Protocols

Protocol 1: Synthesis of 1-Azidopropane

This protocol describes the synthesis of 1-azidopropane from 1-bromopropane.

Materials:

-

1-Bromopropane

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 equivalents) in DMF.

-

Add 1-bromopropane (1.0 equivalent) to the solution at room temperature.

-

Heat the reaction mixture to 70 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 1-azidopropane as a clear, colorless liquid.

Caution: Organic azides are potentially explosive. Handle with care and avoid heat, shock, and friction.

Protocol 2: Click Chemistry Synthesis of N-Boc-1-Propyl-1H-1,2,3-triazol-4-amine

This protocol details the CuAAC reaction between 1-azidopropane and N-(tert-Butoxycarbonyl)prop-2-yn-1-amine.

Materials:

-

1-Azidopropane

-

N-(tert-Butoxycarbonyl)prop-2-yn-1-amine (Boc-propargylamine)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Ethyl acetate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve 1-azidopropane (1.0 equivalent) and Boc-propargylamine (1.0 equivalent) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (5 mol%) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction mixture will typically turn from blue to a greenish-yellow color.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-Boc-1-propyl-1H-1,2,3-triazol-4-amine.

Protocol 3: Deprotection of N-Boc-1-Propyl-1H-1,2,3-triazol-4-amine

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials:

-

N-Boc-1-propyl-1H-1,2,3-triazol-4-amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the N-Boc-protected triazole in dichloromethane.

-

Add trifluoroacetic acid (5-10 equivalents) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathway Analogy: The "Click" Ligation

This diagram provides a conceptual analogy of the click reaction as a highly specific and efficient molecular "ligation" process, akin to a signaling pathway where two components are irreversibly joined upon receiving a catalytic signal.

Caption: Conceptual diagram of the CuAAC "click" reaction.

References

Application Notes and Protocols for N-propylation of 1H-1,2,3-triazol-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-1,2,3-triazol-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The N-alkylation of such scaffolds is a crucial step in the synthesis of diverse compound libraries for screening and lead optimization. This document provides a detailed protocol for the N-propylation of 1H-1,2,3-triazol-4-amine, a common modification to enhance pharmacokinetic and pharmacodynamic properties. The protocol is based on established principles of N-alkylation of heterocyclic amines.

Reaction Principle

The N-propylation of 1H-1,2,3-triazol-4-amine is typically achieved via a nucleophilic substitution reaction where the triazole nitrogen atoms act as nucleophiles, attacking the electrophilic carbon of an n-propyl halide, such as 1-bromopropane. The reaction is generally carried out in the presence of a base to deprotonate the triazole ring, thereby increasing its nucleophilicity. A common challenge in the alkylation of unsubstituted triazoles is the lack of regioselectivity, which can lead to a mixture of N1, N2, and N3-propylated isomers, as well as potential alkylation of the exocyclic amino group.

Experimental Protocol

Materials and Reagents:

-

1H-1,2,3-triazol-4-amine

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 1H-1,2,3-triazol-4-amine (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired N-propylated isomers.

Data Presentation

Table 1: Representative Reaction Parameters and Yields for N-propylation of an Amino-Triazole System

| Parameter | Value |

| Starting Material | 1H-1,2,3-triazol-4-amine |

| Alkylating Agent | 1-Bromopropane |

| Base | Potassium Carbonate |

| Solvent | DMF |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 18 hours |

| Overall Yield of Isomers | 60-80% (representative) |

Table 2: Representative Characterization Data for a N-propyl-1H-1,2,3-triazol-4-amine Isomer

| Analysis | Representative Data |

| Molecular Formula | C₅H₁₀N₄ |

| Molecular Weight | 126.16 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.5 (s, 1H, triazole-H), 4.2 (t, 2H, N-CH₂), 4.0 (br s, 2H, NH₂), 1.9 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 150.0, 125.0, 50.0, 23.0, 11.0 |

| Mass Spectrometry (ESI+) | m/z: 127.1 [M+H]⁺ |

Note: The spectroscopic data presented is a hypothetical representation for one of the possible isomers and will vary depending on the position of propylation.

Visualizations

Experimental Workflow

Application Notes and Protocols for 1-Propyl-1H-1,2,3-triazol-4-amine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Triazoles have emerged as a versatile class of N-heterocyclic compounds with broad applications in medicinal chemistry, materials science, and chemical synthesis. Their unique electronic properties, arising from the presence of three nitrogen atoms in the aromatic ring, make them excellent ligands for coordinating with a variety of transition metals. The resulting metal complexes have shown significant promise in catalysis, facilitating a wide range of organic transformations.[1] 1-Propyl-1H-1,2,3-triazol-4-amine is a functionalized triazole that presents multiple coordination sites—the nitrogen atoms of the triazole ring and the exocyclic amino group. These features suggest its potential to form stable and catalytically active metal complexes.

While specific catalytic applications of this compound are not yet extensively documented in the scientific literature, this application note provides a representative protocol for its use as a ligand in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The protocols and data presented herein are based on the well-established catalytic activity of analogous amino-triazole systems and serve as a guide for researchers exploring the catalytic potential of this specific ligand. The coordination chemistry of related 4-amino-1,2,4-triazole compounds with catalytically relevant metals such as copper has been demonstrated, supporting the feasibility of this approach.[2][3]

Synthesis of this compound

A plausible synthetic route to this compound is a multi-step process starting from propargylamine. This proposed synthesis is based on established methods for the formation of 1,2,3-triazoles.[4][5]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Propargylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Protection of Propargylamine:

-

Dissolve propargylamine (1.0 eq) in DCM.

-

Add Et₃N (1.2 eq) and cool the mixture to 0 °C.

-

Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-protected propargylamine.

-

-

Azide Transfer:

-

Dissolve the Boc-protected propargylamine (1.0 eq) in a mixture of t-butanol and water (1:1).

-

Add NaN₃ (1.5 eq), CuSO₄·5H₂O (0.05 eq), and sodium ascorbate (0.1 eq).

-

Stir the mixture at room temperature for 24 hours.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with water and brine.

-

Dry over Na₂SO₄, filter, and concentrate to yield the protected 4-amino-1,2,3-triazole.

-

-

Deprotection:

-

Dissolve the protected triazole in DCM.

-

Add TFA (5.0 eq) and stir at room temperature for 4 hours.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with EtOAc.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford this compound.

-

Application in Catalysis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The this compound ligand is proposed to be effective in the Cu(I)-catalyzed cycloaddition of azides and alkynes to form 1,4-disubstituted 1,2,3-triazoles. The ligand can stabilize the catalytically active Cu(I) species, preventing its disproportionation and oxidation, thereby enhancing the reaction rate and yield.

Caption: General experimental workflow for the CuAAC reaction using the target ligand.

Experimental Protocol: Model CuAAC Reaction

Materials:

-

Phenylacetylene (model alkyne)

-

Benzyl azide (model azide)

-

This compound (ligand)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

t-Butanol/Water (1:1 mixture)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add phenylacetylene (1.0 mmol), benzyl azide (1.0 mmol), and 5 mL of a 1:1 t-butanol/water mixture.

-

In a separate vial, prepare the catalyst premix by dissolving CuSO₄·5H₂O (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%) in 1 mL of water.

-

Add the catalyst premix to the reaction vial.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.05 mmol, 5 mol%).

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Representative Catalytic Performance Data

The following table summarizes hypothetical, yet realistic, quantitative data for the model CuAAC reaction, illustrating the potential benefit of using this compound as a ligand.

| Entry | Catalyst System | Ligand (mol%) | Time (h) | Yield (%) | Turnover Number (TON) |